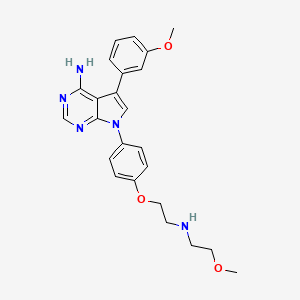
Chf 1255
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin is a complex organic compound that belongs to the class of aminotetralins This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a hydroxyphenyl group, and an aminopropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at the 5 and 6 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amination: The aminopropyl side chain can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or its potential as an anticancer agent.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin involves its interaction with specific molecular targets and pathways. For example, it may interact with neurotransmitter receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with only one methoxy group.
5,6-Dihydroxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with hydroxy groups instead of methoxy groups.
5,6-Dimethoxy-2-(3’-(4-methoxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with a methoxyphenyl group.
Uniqueness
The uniqueness of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
146728-52-1 |
|---|---|
Molekularformel |
C21H27NO4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-[2-[(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C21H27NO4/c1-13(20(24)14-4-8-17(23)9-5-14)22-16-7-10-18-15(12-16)6-11-19(25-2)21(18)26-3/h4-6,8-9,11,13,16,20,22-24H,7,10,12H2,1-3H3 |
InChI-Schlüssel |
JWRFCMVNMCTPJC-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5,6-dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin CHF 1255 CHF 1255, (2R*(R*(S*)))-(+-) CHF 1255, 2R-(2R*(R*(S*))) CHF 1255, 2R-(2R*(S*(R*))) CHF 1255, 2S-(2R*(R*(S*))) CHF 1255, 2S-(2R*(S*(R*))) CHF-1255 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]-benzylamino]acetyl]-[3-(diaminomethylideneamino)propyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)


![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)


![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)



